molecular formula C13H13BrN2 B3364755 N-benzyl-1-(5-bromopyridin-3-yl)methanamine CAS No. 1183150-94-8

N-benzyl-1-(5-bromopyridin-3-yl)methanamine

Cat. No.: B3364755
CAS No.: 1183150-94-8
M. Wt: 277.16 g/mol
InChI Key: OVVJAKNGERLNPB-UHFFFAOYSA-N
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Description

N-benzyl-1-(5-bromopyridin-3-yl)methanamine is a chemical compound with the molecular formula C13H13BrN2 It is a derivative of pyridine, featuring a bromine atom at the 5-position and a benzyl group attached to the nitrogen atom of the methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(5-bromopyridin-3-yl)methanamine typically involves the bromination of a pyridine derivative followed by the introduction of the benzyl group. One common method includes the reaction of 5-bromopyridine-3-carboxaldehyde with benzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(5-bromopyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For example, oxidation with hydrogen peroxide can yield corresponding N-oxide derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate in solvents such as toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while Suzuki coupling with phenylboronic acid would produce a biphenyl derivative.

Scientific Research Applications

N-benzyl-1-(5-bromopyridin-3-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and as a ligand in receptor binding studies.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-1-(5-bromopyridin-3-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the benzyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(5-bromopyridin-3-yl)methanamine: Similar structure but lacks the benzyl group.

    1-(3-methylisoxazol-5-yl)methanamine: Contains an isoxazole ring instead of the pyridine ring.

    1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine: Features an oxadiazole ring and a cyclopropyl group.

Uniqueness

N-benzyl-1-(5-bromopyridin-3-yl)methanamine is unique due to the presence of both the bromine atom and the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]-1-phenylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c14-13-6-12(9-16-10-13)8-15-7-11-4-2-1-3-5-11/h1-6,9-10,15H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVJAKNGERLNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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